molecular formula C11H13BN2O2 B2401225 (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid CAS No. 1551413-97-8

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid

Cat. No.: B2401225
CAS No.: 1551413-97-8
M. Wt: 216.05
InChI Key: RVDGTXWBYCSPTG-UHFFFAOYSA-N
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Description

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is an organoboron compound with the molecular formula C11H13BN2O2. It is a boronic acid derivative that features a cyclopropyl group, a methyl group, and an indazole ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound or a more complex organic molecule .

Scientific Research Applications

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is unique due to its specific structure, which includes a cyclopropyl group and an indazole ring. This structure may impart unique reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

(3-cyclopropyl-1-methylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDGTXWBYCSPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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